molecular formula C26H25N5O4 B4874808 ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE

ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE

Cat. No.: B4874808
M. Wt: 471.5 g/mol
InChI Key: VCURZZQUURHIKU-UHFFFAOYSA-N
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Description

ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, dimethyl, and phenyl groups enhances its stability and reactivity compared to other imidazole derivatives .

Properties

IUPAC Name

ethyl 4-(8-ethyl-2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-5-19-20(16-10-8-7-9-11-16)30(18-14-12-17(13-15-18)24(33)35-6-2)25-27-22-21(31(19)25)23(32)29(4)26(34)28(22)3/h7-15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCURZZQUURHIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C(=O)OCC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}BENZOATE

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